4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine atoms and butyl groups attached to the phenyl rings, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline typically involves a multi-step process. One common method is the bromination of N-(4-butylphenyl)aniline, followed by further bromination to introduce the second bromine atom. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline involves its interaction with specific molecular targets. The bromine atoms and butyl groups can influence the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-bromophenyl)aniline: Lacks the butyl group, leading to different chemical properties and reactivity.
N-(4-bromophenyl)-N-(4-butylphenyl)aniline: Lacks one bromine atom, affecting its substitution reactions and biological activity.
Uniqueness
4-bromo-N-(4-bromophenyl)-N-(4-butylphenyl)aniline is unique due to the presence of both bromine atoms and butyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21Br2N |
---|---|
Molecular Weight |
459.2 g/mol |
IUPAC Name |
N,N-bis(4-bromophenyl)-4-butylaniline |
InChI |
InChI=1S/C22H21Br2N/c1-2-3-4-17-5-11-20(12-6-17)25(21-13-7-18(23)8-14-21)22-15-9-19(24)10-16-22/h5-16H,2-4H2,1H3 |
InChI Key |
NSJNISYHXINEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.